5-Amino-2-(3-methoxy-3-oxopropyl)benzoicacid
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Overview
Description
5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with the molecular formula C11H13NO4. This compound is characterized by the presence of an amino group at the 5th position and a 3-methoxy-3-oxopropyl group at the 2nd position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Amino Group: The amino group is introduced at the 5th position through nitration followed by reduction.
Addition of 3-Methoxy-3-Oxopropyl Group: The 3-methoxy-3-oxopropyl group is introduced at the 2nd position through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In industrial settings, the production of 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the 3-methoxy-3-oxopropyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Similar structure but lacks the 3-methoxy-3-oxopropyl group.
5-Amino-2-methylbenzoic acid: Similar structure but has a methyl group instead of the 3-methoxy-3-oxopropyl group.
Uniqueness
5-Amino-2-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the presence of both the amino group and the 3-methoxy-3-oxopropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-amino-2-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10(13)5-3-7-2-4-8(12)6-9(7)11(14)15/h2,4,6H,3,5,12H2,1H3,(H,14,15) |
InChI Key |
SNGCPZKAGBHYIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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